molecular formula C16H13N3O2S3 B11256485 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B11256485
M. Wt: 375.5 g/mol
InChI Key: FDPRDCGJDHIRGD-UHFFFAOYSA-N
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Description

N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo[2,1-b][1,3]thiazole and thiophenesulfonamide moieties, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aminothiazole with appropriate bromo ketones under reflux conditions in solvents like 1,4-dioxane . Another approach uses a three-reactor multistage system with continuous flow, where intermediate compounds are not isolated .

Industrial Production Methods

Industrial production methods for this compound often employ continuous flow systems to enhance efficiency and yield. These methods involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) in a T-mixer .

Chemical Reactions Analysis

Types of Reactions

N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation . Additionally, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and thiophenesulfonamide moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H13N3O2S3

Molecular Weight

375.5 g/mol

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C16H13N3O2S3/c1-11-2-7-15(23-11)24(20,21)18-13-5-3-12(4-6-13)14-10-19-8-9-22-16(19)17-14/h2-10,18H,1H3

InChI Key

FDPRDCGJDHIRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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